Lipophilicity Modulation: XLogP3 Comparison of 3,5-Difluoro-4-methylanisole vs. 4-Methylanisole and 3,5-Difluoroanisole
Computational data from PubChem demonstrates that 3,5-difluoro-4-methylanisole has an XLogP3 value of 2.5, which is lower than both its non-fluorinated analog 4-methylanisole (2.7) and its non-methylated analog 3,5-difluoroanisole (2.7) [1][2][3]. This represents a quantifiable decrease in predicted lipophilicity, a key parameter for optimizing drug absorption and distribution.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-Methylanisole: 2.7; 3,5-Difluoroanisole: 2.7 |
| Quantified Difference | Δ = -0.2 (decrease) |
| Conditions | Computed property based on chemical structure using the XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This difference in lipophilicity can significantly influence a molecule's passive permeability, solubility, and binding to plasma proteins, making 3,5-difluoro-4-methylanisole a distinct choice for fine-tuning the ADME profile of a drug candidate compared to its analogs.
- [1] PubChem. (2026). 3,5-Difluoro-4-methylanisole (CID 59796498). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4-Methylanisole (CID 7731). National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 3,5-Difluoroanisole (CID 2724518). National Center for Biotechnology Information. View Source
